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Compound of Interest

Compound Name: C15H16FN30S2

Cat. No.: B12619315

An In-depth Technical Guide to the Properties of 4-FLUOROPHENYL 2-
(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE and its Analogs

Abstract

This technical guide provides a comprehensive overview of the known and predicted properties
of the novel chemical entity, 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-
PYRIMIDINYL SULFIDE. Due to the limited availability of direct experimental data for this
specific compound, this document leverages extensive research on structurally related 2,4,6-
trisubstituted pyrimidine and morpholinopyrimidine derivatives to infer its physicochemical
properties, potential biological activities, and mechanisms of action. This guide is intended for
researchers, scientists, and professionals in the field of drug discovery and development,
offering a foundational understanding for future investigation of this compound and its analogs.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous biologically active compounds, including several approved drugs.[1] The
functionalization of the pyrimidine ring at the 2, 4, and 6 positions allows for the fine-tuning of
its pharmacological profile, leading to the development of potent and selective therapeutic
agents. The morpholine moiety is another important pharmacophore, often incorporated into
drug candidates to improve their physicochemical properties and biological activity.[2] The title
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compound, 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL
SULFIDE, combines these key structural features, suggesting its potential as a bioactive
molecule. This guide will explore its properties based on the current understanding of similar
chemical structures.

Physicochemical Properties

While experimental data for the title compound is scarce, some basic properties are known.
These are summarized in the table below. Additional properties can be predicted using
computational models, which are valuable for initial assessment in a drug discovery pipeline.

Property Value Source

CAS Number 339017-79-7 Publicly available data
Molecular Formula C1sH16FN30S:2 Publicly available data
Molecular Weight 337.44 g/mol Publicly available data
Predicted Boiling Point 546.1 +50.0 °C Publicly available data
Predicted pKa 5.25+0.43 Publicly available data
Predicted LogP 42+05 Computational prediction
Predicted Solubility Low in water Inferred from structure

Synthesis and Experimental Protocols

A general synthetic route for 2,4,6-trisubstituted pyrimidines can be adapted for the synthesis of
the title compound. A plausible synthetic workflow is outlined below.

1. NaSMe 4-Fluorothiophenol,
» - 2. Morpholine o[ 6-chloro-2-(methylsulfanyl)- Base 4-FLUOROPHENYL 2-(METHYLSULFANYL)-
2,4,6-trichloropyrimidine [ 4-morpholinopyrimidine 6-MORPHOLINO-4-PYRIMIDINYL SULFIDE
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Caption: Plausible synthetic route for the target compound.

Representative Experimental Protocol for Synthesis

The synthesis of 2,4,6-trisubstituted pyrimidines often involves sequential nucleophilic
substitution reactions on a di- or tri-halogenated pyrimidine precursor. The following is a
representative protocol that could be adapted for the synthesis of the title compound, based on
established methods for similar structures.[3][4]

Step 1: Synthesis of 4,6-dichloro-2-(methylsulfanyl)pyrimidine

To a solution of 2,4,6-trichloropyrimidine in a suitable solvent such as tetrahydrofuran (THF),
one equivalent of sodium thiomethoxide is added portion-wise at 0 °C. The reaction mixture is
stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
The solvent is removed under reduced pressure, and the residue is purified by column
chromatography to yield 4,6-dichloro-2-(methylsulfanyl)pyrimidine.

Step 2: Synthesis of 6-chloro-2-(methylsulfanyl)-4-morpholinopyrimidine

To a solution of 4,6-dichloro-2-(methylsulfanyl)pyrimidine in a polar aprotic solvent like
dimethylformamide (DMF), one equivalent of morpholine and a non-nucleophilic base such as
diisopropylethylamine (DIPEA) are added. The reaction is heated to 80-100 °C and monitored
by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an
organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over
anhydrous sodium sulfate, and concentrated. The crude product is purified by column
chromatography.

Step 3: Synthesis of 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-
PYRIMIDINYL SULFIDE

To a solution of 6-chloro-2-(methylsulfanyl)-4-morpholinopyrimidine in a suitable solvent such
as DMF, one equivalent of 4-fluorothiophenol and a base (e.g., potassium carbonate or sodium
hydride) are added. The reaction mixture is stirred at an elevated temperature until the starting
material is consumed. The workup and purification would be similar to the previous step to
afford the final product.
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Predicted Biological Activity and Mechanism of
Action

While the specific biological targets of 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-
MORPHOLINO-4-PYRIMIDINYL SULFIDE have not been reported, analysis of its structural
motifs allows for the formulation of strong hypotheses regarding its potential activities.

Kinase Inhibition

The morpholinopyrimidine scaffold is a well-established core for kinase inhibitors. Numerous
derivatives have been shown to target various kinases, including:

PISK/mTOR: The morpholine oxygen can form a critical hydrogen bond with the hinge region
of the ATP-binding site of PI3K and mTOR.[2]

e p38 MAP Kinase: Substituted pyrimidines have been identified as potent inhibitors of p38
MAP kinase, a key regulator of inflammatory responses.[5]

» Aurora Kinases: The pyrimidine core is also found in inhibitors of Aurora kinases, which are
involved in cell cycle regulation.

o Other Kinases: The versatility of the substituted pyrimidine scaffold has led to the
development of inhibitors for a wide range of other kinases.[6][7]

The presence of the morpholinopyrimidine core in the title compound strongly suggests that it
may function as a kinase inhibitor. The 4-fluorophenyl and 2-methylsulfanyl substituents would
likely modulate its potency and selectivity for specific kinases.

Anti-inflammatory Activity

Many kinase inhibitors, particularly those targeting the PISK/mTOR and p38 MAP kinase
pathways, exhibit anti-inflammatory effects. Morpholinopyrimidine derivatives have been shown
to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and
cyclooxygenase-2 (COX-2) in cellular assays.[8][9][10] Therefore, it is plausible that the title
compound could possess anti-inflammatory properties.

Hypothesized Mechanism of Action: Kinase Inhibition
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A likely mechanism of action for this class of compounds is competitive inhibition at the ATP-
binding site of protein kinases. The pyrimidine core mimics the adenine base of ATP and forms
hydrogen bonds with the kinase hinge region. The substituents at the 2, 4, and 6 positions
occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the inhibitor.
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Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
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Representative Experimental Protocols for
Biological Evaluation

To assess the biological activity of the title compound, a series of in vitro and cell-based assays
would be necessary. The following are representative protocols that are commonly used for the
evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay

e Objective: To determine the half-maximal inhibitory concentration (ICso) of the compound
against a panel of purified kinases.

» Methodology: A common method is a fluorescence resonance energy transfer (FRET)-based
assay. The kinase, a fluorescently labeled peptide substrate, and ATP are incubated with
varying concentrations of the inhibitor. The extent of peptide phosphorylation is measured by
changes in the FRET signal. The ICso value is calculated by fitting the dose-response data to

a sigmoidal curve.

Cellular Proliferation Assay

o Objective: To assess the effect of the compound on the proliferation of cancer cell lines.

o Methodology: Cancer cells are seeded in 96-well plates and treated with a range of
concentrations of the compound for a specified period (e.g., 72 hours). Cell viability is then
measured using a colorimetric assay such as MTT or a fluorescence-based assay like
CellTiter-Glo. The Glso (concentration for 50% growth inhibition) is determined from the

dose-response curve.

Western Blot Analysis

o Objective: To investigate the effect of the compound on specific signaling pathways within

cells.

o Methodology: Cells are treated with the compound for a defined time. The cells are then
lysed, and the proteins are separated by SDS-PAGE. The separated proteins are transferred
to a membrane and probed with antibodies specific for phosphorylated and total forms of key
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signaling proteins (e.g., Akt, S6 ribosomal protein) to assess the inhibition of the target
pathway.

Conclusion

While direct experimental data on 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-
MORPHOLINO-4-PYRIMIDINYL SULFIDE is limited, a comprehensive analysis of its structural
features and the extensive literature on related morpholinopyrimidine derivatives provides a
strong basis for predicting its properties and potential biological activities. The compound is
likely to be a kinase inhibitor with potential applications in oncology and inflammatory diseases.
The synthetic and experimental protocols outlined in this guide provide a framework for the
future investigation of this promising molecule. Further research is warranted to synthesize,
characterize, and biologically evaluate this compound to validate these hypotheses and explore
its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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